molecular formula CCl2F3P B1596661 Phosphonous dichloride, (trifluoromethyl)- CAS No. 421-58-9

Phosphonous dichloride, (trifluoromethyl)-

Cat. No.: B1596661
CAS No.: 421-58-9
M. Wt: 170.88 g/mol
InChI Key: PVNAMKIPNZQAFV-UHFFFAOYSA-N
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Description

Phosphonous dichloride, (trifluoromethyl)-, also known by its chemical formula CCl2F3P, is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphonous dichloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonous dichloride, (trifluoromethyl)-, can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with trifluoromethyl iodide in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of phosphonous dichloride, (trifluoromethyl)-, often involves large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phosphonous dichloride, (trifluoromethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various phosphonous derivatives, such as phosphonous oxychlorides, phosphonous hydrides, and substituted phosphonous compounds .

Scientific Research Applications

Phosphonous dichloride, (trifluoromethyl)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which phosphonous dichloride, (trifluoromethyl)-, exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with enzymes and receptors. The phosphonous moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Phosphonous dichloride, (methyl)-: Similar in structure but with a methyl group instead of a trifluoromethyl group.

    Phosphonous dichloride, (ethyl)-: Contains an ethyl group instead of a trifluoromethyl group.

    Phosphonous dichloride, (phenyl)-: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

Phosphonous dichloride, (trifluoromethyl)-, is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and resistance to oxidation. These properties make it particularly valuable in applications where enhanced stability and bioavailability are desired .

Properties

IUPAC Name

dichloro(trifluoromethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2F3P/c2-7(3)1(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNAMKIPNZQAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194939
Record name Phosphonous dichloride, (trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-58-9
Record name Phosphonous dichloride, (trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous dichloride, (trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonous dichloride, (trifluoromethyl)-

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